Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate
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Overview
Description
Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate is a compound that features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate typically involves the protection of the amine group of an amino acid derivative with a tert-butoxycarbonyl group. This can be achieved using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and results in the formation of the Boc-protected amino acid ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate can undergo various types of chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the chloromethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: TBHP and Bu4NI-catalyzed conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tert-butyl peresters, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate involves the reactivity of the chloromethyl group and the Boc-protected amine. The chloromethyl group can undergo nucleophilic substitution, while the Boc group can be removed under acidic conditions to reveal the free amine. These functionalities allow the compound to participate in various chemical transformations and interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
- Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate
- Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-5-phenylpentanoate
Uniqueness
Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate is unique due to its specific structure, which includes a phenyl group at the 4-position and a Boc-protected amine
Properties
Molecular Formula |
C16H22ClNO4 |
---|---|
Molecular Weight |
327.80 g/mol |
IUPAC Name |
chloromethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoate |
InChI |
InChI=1S/C16H22ClNO4/c1-16(2,3)22-15(20)18-13(14(19)21-11-17)10-9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,20)/t13-/m0/s1 |
InChI Key |
HUDHPTXHLWWNJV-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC1=CC=CC=C1)C(=O)OCCl |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)C(=O)OCCl |
Origin of Product |
United States |
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